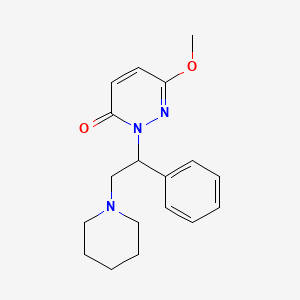
Phenadoxone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenadoxone hydrochloride is an opioid analgesic belonging to the open chain class, similar to methadone and its relatives. It was first synthesized in Germany by Hoechst in 1947. This compound is known for its potent analgesic properties and is used primarily for pain relief. It is regulated similarly to morphine in countries where it is used .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenadoxone hydrochloride is synthesized through a multi-step chemical process. The synthesis begins with the preparation of 4,4-diphenylheptan-3-one, which is then reacted with morpholine to form the final product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The process may involve continuous flow reactors and advanced purification techniques to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: Phenadoxone hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenadoxone derivatives.
Wissenschaftliche Forschungsanwendungen
Phenadoxone hydrochloride has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of new synthetic methods and analytical techniques.
Biology: Studied for its effects on cellular processes and interactions with biological molecules.
Medicine: Investigated for its potential use in pain management and as a model compound for studying opioid receptor interactions.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
Phenadoxone hydrochloride exerts its effects by binding to opioid receptors in the central nervous system. It primarily targets the mu-opioid receptor, leading to analgesic effects by inhibiting the transmission of pain signals. The binding of this compound to these receptors activates intracellular signaling pathways that result in pain relief .
Vergleich Mit ähnlichen Verbindungen
- Methadone
- Ketobemidone
- Dextromoramide
- Phenazocine
- Dipipanone
- Piminodine
- Propiram
- Anileridine
- Alphaprodine
Eigenschaften
CAS-Nummer |
20874-24-2 |
|---|---|
Molekularformel |
C23H30ClNO2 |
Molekulargewicht |
387.9 g/mol |
IUPAC-Name |
6-morpholin-4-yl-4,4-diphenylheptan-3-one;hydrochloride |
InChI |
InChI=1S/C23H29NO2.ClH/c1-3-22(25)23(20-10-6-4-7-11-20,21-12-8-5-9-13-21)18-19(2)24-14-16-26-17-15-24;/h4-13,19H,3,14-18H2,1-2H3;1H |
InChI-Schlüssel |
QGUPBYVADAJUNT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C(CC(C)N1CCOCC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-acetyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12805981.png)




![5-[(4-Chlorophenyl)methyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12806005.png)





![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B12806056.png)
